

TG-100435: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism

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Compound of Interest

Compound Name: TG-100435

Cat. No.: B1246561

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Introduction

TG-100435 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its preclinical development has provided significant insights into its absorption, distribution, metabolism, and excretion (ADME) properties. This technical guide provides a detailed overview of the pharmacokinetics and metabolism of **TG-100435**, presenting key data, experimental methodologies, and metabolic pathways to support further research and development efforts.

Pharmacokinetic Profile

The pharmacokinetic properties of **TG-100435** have been characterized in several preclinical species. The compound generally exhibits moderate to high oral bioavailability and is subject to species-dependent variations in its clearance.

Table 1: Key Pharmacokinetic Parameters of TG-100435 in Different Species

Parameter	Mouse	Rat	Dog
Systemic Clearance (CL)	20.1 ml/min/kg	12.7 ml/min/kg	14.5 ml/min/kg
Oral Bioavailability (F)	74%	23%	11%

Data compiled from in vivo studies.[1]

Metabolism

In vitro and in vivo studies in human, dog, and rat have demonstrated that **TG-100435** undergoes oxidative metabolism, leading to the formation of four identified metabolites.[1] The primary metabolic pathway is the N-oxidation of the ethylpyrrolidine moiety, resulting in the formation of a major and more potent metabolite, TG100855.[1]

Metabolic Pathways

The biotransformation of **TG-100435** is primarily mediated by Flavin-containing monooxygenases (FMOs), with a smaller contribution from Cytochrome P450 (CYP) enzymes. Specifically, FMO1 and FMO3 have been identified as the key FMO isoforms responsible for the formation of TG100855, while CYP3A4 is the main CYP isoform involved in the metabolism of the parent compound.[2]



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Metabolic pathway of **TG-100435**.

Pharmacological Activity of the Major Metabolite

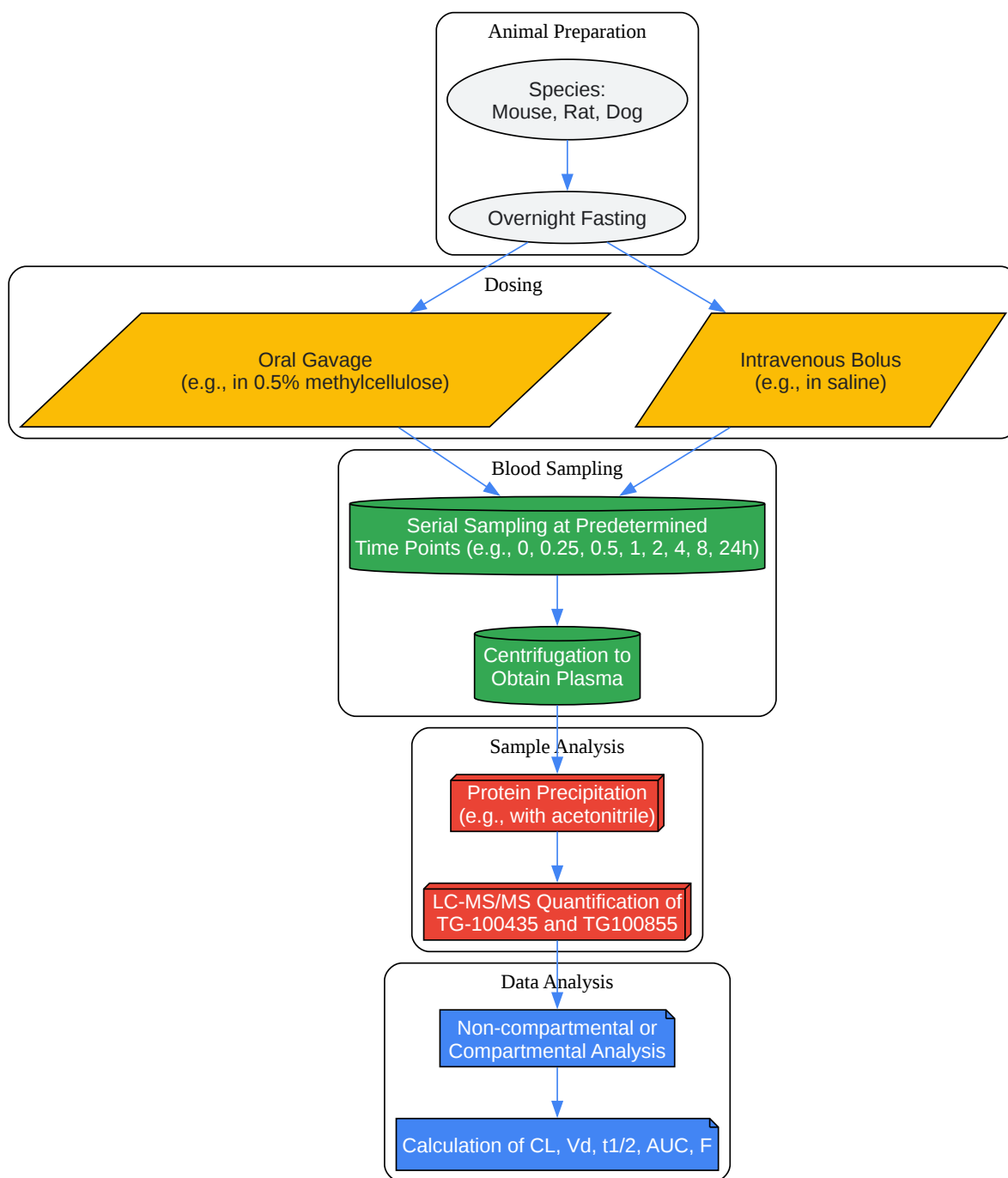
The N-oxide metabolite, TG100855, is noteworthy for its enhanced potency compared to the parent compound. It is reported to be 2 to 9 times more potent as a tyrosine kinase inhibitor.[1] Following oral administration of **TG-100435** in rats and dogs, the systemic exposure of TG100855 was found to be 1.1-fold and 2.1-fold greater, respectively, than that of the parent drug.[1] This indicates that the metabolite significantly contributes to the overall pharmacological effect of **TG-100435** in vivo.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic and metabolism studies of **TG-100435**.

In Vivo Pharmacokinetic Studies

A representative experimental design for determining the pharmacokinetic profile of **TG-100435** in animal models is outlined below.



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Workflow for in vivo pharmacokinetic studies.

1. **Animal Models:** Studies are typically conducted in mice (e.g., BALB/c), rats (e.g., Sprague-Dawley), and dogs (e.g., Beagle). Animals are housed in controlled environments with regulated light-dark cycles and access to food and water.
2. **Dosing:** For oral administration, **TG-100435** is often formulated as a suspension in a vehicle such as 0.5% methylcellulose. For intravenous administration, the compound is dissolved in a suitable vehicle like saline. Doses are administered based on the body weight of the animals.
3. **Blood Collection:** Blood samples are collected at various time points post-dosing (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) via appropriate methods for each species (e.g., tail vein, jugular vein). Samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.
4. **Bioanalysis:** The concentrations of **TG-100435** and its metabolite, TG100855, in plasma samples are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
5. **Pharmacokinetic Analysis:** Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life ($t_{1/2}$), area under the curve (AUC), and oral bioavailability (F).

In Vitro Metabolism Studies

The following protocol describes a typical approach to identify the enzymes responsible for the metabolism of **TG-100435**.

1. Incubation with Liver Microsomes:

- **System:** Human liver microsomes (HLM) are used as the primary in vitro system.
- **Reaction Mixture:** A typical incubation mixture contains **TG-100435** (e.g., 1 μ M), HLM (e.g., 0.5 mg/mL), and an NADPH-regenerating system in a phosphate buffer (pH 7.4).
- **Incubation:** The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C for a specified period (e.g., 60 minutes).

- Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

2. Enzyme Phenotyping with Chemical Inhibitors:

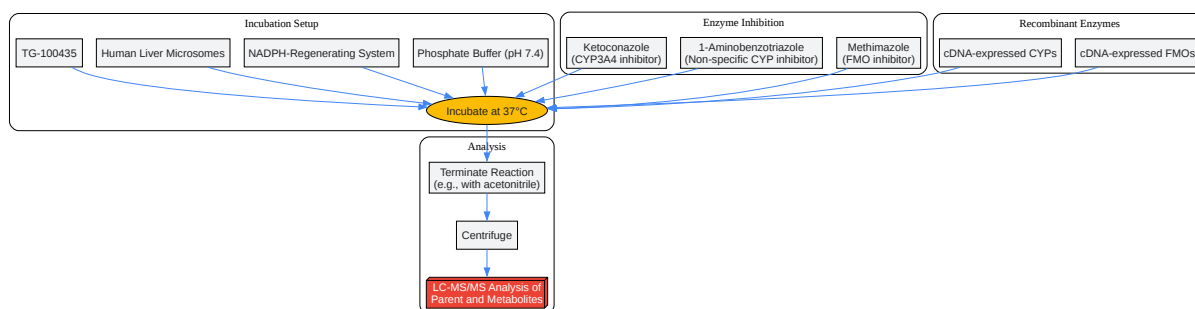
- To identify the specific CYP and FMO isoforms involved, incubations are performed in the presence of selective chemical inhibitors.
- CYP3A4 Inhibition: Ketoconazole (10-20 μ M) is used as a specific inhibitor of CYP3A4.[\[2\]](#)
- Non-specific CYP Inhibition: 1-Aminobenzotriazole (2 mM) is used as a broad-spectrum CYP inhibitor.[\[2\]](#)
- FMO Inhibition: Methimazole (3 mM) is used as a competitive inhibitor of FMOs.[\[2\]](#)

3. Incubation with Recombinant Enzymes:

- To confirm the role of specific enzymes, **TG-100435** is incubated with cDNA-expressed human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4) and FMO isoforms (FMO1, FMO3, FMO5).

4. Sample Analysis:

- Following incubation and reaction termination, the samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the depletion of **TG-100435** and the formation of its metabolites.



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Workflow for in vitro metabolism studies.

LC-MS/MS Bioanalytical Method

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of **TG-100435** and TG100855 in biological matrices.

1. Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.
2. Chromatographic Separation:

- Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 5 μ m) is commonly used.
- Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is employed.
- Flow Rate: A typical flow rate is around 0.4 mL/min.

3. Mass Spectrometric Detection:

- Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for **TG-100435** and TG100855, as well as an internal standard.

4. Calibration and Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentrations of the analytes in the study samples are determined by interpolation from this curve.

Conclusion

This technical guide provides a comprehensive summary of the pharmacokinetics and metabolism of **TG-100435**. The compound exhibits species-dependent pharmacokinetics and is metabolized to a more potent N-oxide metabolite, TG100855, primarily by FMO1 and FMO3. Understanding these ADME properties is critical for the design of further preclinical and clinical studies, including the assessment of potential drug-drug interactions and the prediction of human pharmacokinetics. The detailed experimental protocols provided herein offer a valuable resource for researchers in the field of drug development.

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References

- 1. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) - PubMed [pubmed.ncbi.nlm.nih.gov]
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